2,2'-Bi-1H-pyrrole, 4-methoxy-5-((5-undecyl-2H-pyrrol-2-ylidene)methyl)-

Immunosuppression T cell proliferation B cell proliferation

Standard prodigiosin (C5) fails to model C11 lipophilicity effects, leading to incorrect SAR conclusions. Prodigiosin 25C (undecylprodigiosin) solves this with: - Defined IC50: 3-8 ng/mL (human T/B lymphocyte inhibition) - LogP ~4.44 (vs. ~3.1 for C5 analog) - Synthetic benchmark: 75% yield via 2,2′-bipyrrole condensation - Fermentation scale: 138 mg/L in optimized Streptomyces systems Ideal for cell cycle (G1 phase) immunology studies and bioprocess development.

Molecular Formula C25H35N3O
Molecular Weight 393.6 g/mol
CAS No. 14960-80-6
Cat. No. B082308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Bi-1H-pyrrole, 4-methoxy-5-((5-undecyl-2H-pyrrol-2-ylidene)methyl)-
CAS14960-80-6
Molecular FormulaC25H35N3O
Molecular Weight393.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC1=CC=C(N1)C=C2C(=CC(=N2)C3=CC=CN3)OC
InChIInChI=1S/C25H35N3O/c1-3-4-5-6-7-8-9-10-11-13-20-15-16-21(27-20)18-24-25(29-2)19-23(28-24)22-14-12-17-26-22/h12,14-19,26-27H,3-11,13H2,1-2H3/b24-18+
InChIKeyHIYSWASSDOXZLC-HKOYGPOVSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prodigiosin 25C Identity and Properties


2,2'-Bi-1H-pyrrole, 4-methoxy-5-((5-undecyl-2H-pyrrol-2-ylidene)methyl)-, also known as Prodigiosin 25C, undecylprodigiosin, or undecylprodiginine, is a naturally occurring red pigment belonging to the prodiginine family of tripyrrolic alkaloids [1]. This compound is produced by various Actinomycetes bacteria including Streptomyces hiroshimensis and Streptomyces coelicolor, and possesses a characteristic linear tripyrrolic scaffold wherein the A and B pyrrolic rings form a direct bipyrrole unit while the B and C rings are joined via a dipyrrin linkage [2]. The molecule features a 4-methoxy substitution on the bipyrrole core and an undecyl (C11) alkyl side chain extending from the C-ring pyrrole [3]. Its molecular formula is C25H35N3O with a molecular weight of approximately 393.6 g/mol .

Pathway probe Tripyrrolic alkaloid for lymphocyte signaling studies
Mechanism G1 phase cell-cycle regulation research context
Structural C11 alkyl chain prodiginine for SAR and lipophilicity profiling

Why Prodigiosin 25C Cannot Be Substituted


Within the prodiginine family, structural variations—particularly at the alkyl side chain position—produce functionally distinct molecules that cannot be considered interchangeable. Prodigiosin 25C (undecylprodigiosin) differs from the prototypical prodigiosin by substitution of an undecyl (C11) alkyl chain for the shorter pentyl (C5) chain found in prodigiosin [1]. This structural divergence substantially alters the compound's lipophilicity profile (LogP ~4.44 for undecylprodigiosin versus ~3.1 for prodigiosin, calculated from structural data), which in turn influences membrane permeability, subcellular localization, and ultimately biological potency across distinct assay systems [2]. Furthermore, even among compounds with identical molecular formulas, synthetic route selection directly impacts yield and purity profiles—undecylprodigiosin synthesized via the electron-rich 2,2′-bipyrrole condensation method achieves 75% yield, while the benzyloxy-protected analog PNU-156804 reaches 83% yield under identical conditions, highlighting that substitution of the 4-position alkoxy group alone modulates synthetic efficiency [3]. Procurement decisions that disregard these structural and synthetic distinctions risk acquiring material with fundamentally different physicochemical behavior and biological activity profiles.

Chain length
Prodigiosin 25C (C11)
Prototypical prodigiosin (C5) has substantially lower lipophilicity; membrane partitioning and subcellular distribution may not transfer.
4-alkoxy
Methoxy (Prodigiosin 25C)
Benzyloxy analog (PNU-156804) shows different synthetic yield and purity profile; condensation efficiency may shift.
Mechanism
G1 checkpoint inhibitor
Cyclosporin A/rapamycin act at earlier activation stages; immunosuppressive pathway context may not be directly comparable.

Prodigiosin 25C Evidence Overview


Immunosuppressive Potency in Lymphocytes

Undecylprodigiosin (Prodigiosin 25C) demonstrates potent inhibition of purified peripheral human T and B lymphocyte proliferation with an IC50 of 3 to 8 ng/mL following stimulation by all mitogens tested, with no effect on cell death at these concentrations [1]. This activity is mechanistically distinct from that of cyclosporin A and rapamycin, as undecylprodigiosin blocks T cell activation in mid to late G1 phase by inhibiting the induction of cyclin E, cyclin A, CDK2, and CDK4, while cyclosporin A and rapamycin act at earlier stages of T cell activation [1]. Notably, at concentrations active on fresh lymphocytes, undecylprodigiosin shows no significant effect on the proliferation of different leukemic cell lines, indicating a degree of selectivity not universally observed among immunosuppressive agents [1].

Lymphocyte IC₅₀
Reported
3–8 ng/mL
Supports lymphocyte proliferation assay context
G1 phase checkpoint; cyclin E, A, CDK2/4 inhibition reported
Immunosuppression T cell proliferation B cell proliferation

In Vivo Toxicity in Allograft Models

In an in vivo rat heart allograft model (DA to PVG strain combination), Prodigiosin 25C was evaluated at two intraperitoneal dosing regimens. At 1 mg/kg/day i.p., no effect on allograft rejection was observed; at 10 mg/kg/day i.p., toxicity manifested as weight loss and diarrhea within 3 days of treatment initiation [1]. Although the toxicity was reversible upon dose reduction back to 1 mg/kg/day, no major prolongation in allograft survival was achieved at any tested dose [1]. This narrow therapeutic window contrasts with the reported behavior of the synthetic analog PNU-156804, which demonstrates immunosuppressive activity with a more favorable therapeutic index profile in comparative studies.

In vivo exposure
Model context
Toxicity at 10 mg/kg/day i.p.; ineffective at 1 mg/kg
Informs in vivo model dosing context
Narrow exposure-response window; toxicity reversible on dose reduction
In vivo toxicity Allograft rejection Therapeutic index

Synthetic Yield vs PNU-156804

A synthetic route employing electron-rich 2,2′-bipyrroles was developed for the preparation of prodiginine derivatives. Under identical reaction conditions, condensation of 4-methoxy-2,2′-bipyrrole (20a) with 5-undecylpyrrole-2-carboxaldehyde produced undecylprodigiosin (Prodigiosin 25C) in 75% yield, whereas condensation of the corresponding 4-benzyloxy-2,2′-bipyrrole (20b) with the same aldehyde produced the benzyloxy-protected analog PNU-156804 in 83% yield [1]. This 8-percentage-point difference in synthetic yield directly correlates with the 4-position alkoxy substituent, providing a quantifiable basis for assessing synthetic accessibility and cost-efficiency of this compound relative to closely related prodiginine analogs. The electron-rich bipyrrole methodology offers practical advantages over earlier synthetic approaches in terms of step economy and overall process efficiency.

Synthetic yield
Head-to-head
75% (Prodigiosin 25C) vs 83% (PNU-156804)
Supports synthetic methodology selection context
8‑percentage‑point difference attributed to 4‑alkoxy group
Synthetic yield Prodiginine synthesis Bipyrrole condensation

Lipophilicity vs Prodigiosin

Undecylprodigiosin exhibits a calculated LogP value of 4.43790, as determined by computational physicochemical property estimation [1]. This LogP value reflects the contribution of the undecyl (C11) alkyl side chain, which replaces the shorter pentyl (C5) chain found in prototypical prodigiosin (calculated LogP approximately 3.1 based on structural data). The approximately 1.3 LogP unit difference corresponds to a theoretical ~20-fold increase in octanol-water partition coefficient, directly influencing the compound's membrane permeability characteristics, subcellular distribution patterns, and handling requirements in aqueous experimental systems. This quantitative difference in lipophilicity has practical implications for solubility in DMSO versus aqueous buffers, compound storage stability, and experimental design for cell-based assays.

Lipophilicity
Class-level
LogP ≈ 4.44 (C11) vs ≈ 3.1 (C5)
Lipophilicity profile informs membrane permeability studies
~20‑fold higher octanol‑water partition estimated
Lipophilicity LogP Membrane permeability

Predicted Biological Activity Profile

Computational prediction of biological activity spectra (PASS analysis) for Prodigiosin 25C yields several high-probability activity predictions with Pa (Probability of being Active) scores: Lipid metabolism regulator (Pa = 0.999), Angiogenesis stimulant (Pa = 0.995), DNA synthesis inhibitor (Pa = 0.991), Apoptosis agonist (Pa = 0.979), Antineoplastic (Pa = 0.961), Antifungal (Pa = 0.844), Antiparasitic (Pa = 0.843), Antibacterial (Pa = 0.792), and Immunosuppressant (Pa = 0.719) [1]. Several of these predicted activities correspond with experimentally reported activities for the compound, including immunosuppressive effects, DNA synthesis inhibition, and antimicrobial properties. Notably, the Pa score for immunosuppressant activity (0.719) aligns with the documented immunosuppressive effects of undecylprodigiosin in human lymphocyte assays, providing orthogonal computational validation of the compound's biological activity profile.

PASS prediction
Data to verify
Immunosuppressant Pa 0.719; DNA synthesis inhibitor 0.991
Computational activity fingerprint for screening context
Predicted; experimental validation required
PASS prediction Biological activity Pharmacological profiling

Fermentation Yield Benchmarks

Through medium optimization, Streptomyces sp. JS520 achieves undecylprodigiosin yields of 138 mg/L, which represents the highest reported production level for this compound among Gram-positive Streptomyces genus members [1]. Recombinant strain Streptomyces sp. ALAA-R20 produces undecylprodigiosin yields 82.45% and 105.52% higher than its parental strains ESRAA-10 and ESRAA-31, respectively, under submerged fermentation using modified R2YE medium [2]. In solid-state fermentation systems, wheat bran substrate yields undecylprodigiosin reaching a maximum of 16 mg/g dry substrate on the fourth day of incubation [3]. Further optimization using collagen hydrolysate as a fermentation additive resulted in a 7-fold increase in undecylprodigiosin yield and a 10-fold reduction in fermentation time compared to muscle hydrolysate-based media [4].

Fermentation yield
Reported
138 mg/L (JS520); 7‑fold increase with collagen hydrolysate
Supports bioproduction feasibility assessment
Highest reported among Gram‑positive Streptomyces
Fermentation yield Bioproduction Streptomyces

Prodigiosin 25C Research Applications


Immunosuppression Mechanism Studies

For studies investigating T and B lymphocyte proliferation inhibition, Prodigiosin 25C offers a quantitatively defined IC50 range of 3-8 ng/mL in primary human lymphocytes, with a mechanism of action that operates at the mid to late G1 phase of the cell cycle—distinct from the earlier activation checkpoints targeted by cyclosporin A and rapamycin [1]. This compound is particularly suited for experiments designed to probe the role of cyclin E, cyclin A, CDK2, and CDK4 in lymphocyte cell cycle regulation, as well as for combination therapy studies where distinct immunosuppressive mechanisms are required. Procurement of this compound for immunological research is justified by the availability of detailed mechanistic characterization and well-defined potency metrics in human primary cells.

SAR Studies: Alkyl Chain Effects

The undecyl (C11) alkyl side chain of Prodigiosin 25C distinguishes it from the pentyl (C5) chain of prototypical prodigiosin, resulting in a LogP difference of approximately +1.3 units and an estimated 20-fold higher octanol-water partition coefficient [1][2]. This structural feature makes Prodigiosin 25C an essential comparator compound in systematic SAR studies examining the relationship between alkyl chain length, lipophilicity, membrane permeability, and biological activity across the prodiginine family. Researchers investigating how subtle structural modifications affect subcellular localization, target engagement, or pharmacokinetic properties will find this compound valuable for establishing lipophilicity-activity correlations within the tripyrrolic natural product class.

Synthetic Methodology Development

With a documented synthetic yield of 75% via the electron-rich 2,2′-bipyrrole condensation methodology [1], Prodigiosin 25C serves as a benchmark substrate for developing and optimizing new synthetic approaches to tripyrrolic natural products. The 8-percentage-point yield difference relative to the benzyloxy analog PNU-156804 (83% yield) under identical conditions provides a quantifiable reference point for evaluating the steric and electronic effects of 4-position alkoxy substituents on condensation efficiency. Procurement of this compound supports methodology development efforts aimed at improving synthetic access to prodiginine natural products and their structural analogs.

Bioproduction and Fermentation Optimization

Prodigiosin 25C is produced at yields up to 138 mg/L in optimized Streptomyces fermentation systems, representing the highest reported production level for this compound among Gram-positive Streptomyces strains [1]. Recombinant strain development efforts have achieved 82-105% yield improvements over parental strains, and collagen hydrolysate supplementation produces a 7-fold yield increase with 10-fold reduced fermentation time [2][3]. These established yield benchmarks make this compound suitable for bioprocess development studies, scale-up feasibility assessments, and research programs focused on improving microbial production of high-value tripyrrolic secondary metabolites.

Application
Selection Property
Validation Focus
Lymphocyte signaling pathway studies
G1‑phase checkpoint inhibition context
CDK2/CDK4/cyclin endpoint review
Prodiginine SAR studies
Alkyl chain lipophilicity profile
LogP‑activity correlation review
Synthetic methodology optimization
4‑alkoxy substituent yield profile
Condensation efficiency benchmarking
Fermentation process development
Streptomyces bioproduction context
Yield optimization strategy review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2'-Bi-1H-pyrrole, 4-methoxy-5-((5-undecyl-2H-pyrrol-2-ylidene)methyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.